2-Vinyl-1H-imidazole
Overview
Description
2-Vinyl-1H-imidazole is a heterocyclic organic compound featuring a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science . The vinyl group in this compound enhances its reactivity, making it a valuable monomer in polymer chemistry and other synthetic applications .
Mechanism of Action
Target of Action
2-Vinyl-1H-imidazole is a type of imidazole, a class of organic compounds known for their heterocyclic structure . Imidazoles are key components in functional molecules used in a diverse range of applications . .
Mode of Action
It’s known that imidazoles behave as π-deficient ligands (π-acceptors), similar to pyridine . Their sp2 nitrogen atoms mainly form η1 (σ,N py) complexes . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Imidazoles are involved in a variety of biochemical pathways due to their versatile nature . They are key components in functional molecules used in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . .
Result of Action
It’s known that imidazoles are key components in functional molecules used in a wide range of applications , suggesting that this compound might have similar effects.
Action Environment
It’s known that imidazoles can form explosive mixtures with air on intense heating , suggesting that the action of this compound might be influenced by environmental conditions such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinyl-1H-imidazole can be synthesized through several methods:
Debus-Radziszewski Synthesis: This classical method involves the condensation of glyoxal, formaldehyde, and ammonia.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Imidazolines.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
2-Vinyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Vinyl-1H-imidazole can be compared with other similar compounds, such as:
1-Vinylimidazole: Similar in structure but differs in the position of the vinyl group, leading to different reactivity and applications.
2-Nitro-1-vinyl-1H-imidazole: Contains a nitro group, which significantly alters its chemical properties and applications.
2-Aminoimidazole: Lacks the vinyl group but has an amino group, leading to different biological activities and synthetic applications.
Uniqueness: The presence of the vinyl group in this compound makes it particularly reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications that are not possible with other imidazole derivatives .
Properties
IUPAC Name |
2-ethenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMGJTAJUDSUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340465 | |
Record name | 2-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-93-7 | |
Record name | 2-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?
A1: this compound is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:
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